molecular formula C24H19NO4 B2587638 2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923212-04-8

2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2587638
CAS No.: 923212-04-8
M. Wt: 385.419
InChI Key: BVZDSURMACYNER-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one scaffold substituted with a 2-methylphenyl group at position 2 and a methoxybenzamide moiety at position 4. Its structural complexity necessitates advanced crystallographic tools like SHELXL and ORTEP for precise characterization .

Properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)23-14-20(26)19-13-16(11-12-22(19)29-23)25-24(27)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZDSURMACYNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Research

Research indicates that 2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of signaling pathways associated with cancer cell growth and survival.

Case Study:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. For instance, a study found that the compound significantly reduced cell viability in HCT116 colorectal carcinoma cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.

Case Study:
In an experimental model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, highlighting its potential for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Variations in the substituents on the chromenone or benzamide moieties can lead to derivatives with enhanced bioactivity or selectivity.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide and chromenone derivatives, which differ in substituents, electronic properties, and biological activities. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Features
2-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Target) Methoxy, 2-methylphenyl C24H19NO4 385.41 Not reported Chromenone core with lipophilic aryl groups; potential kinase inhibitor
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1) Chloro, 2-methylphenyl C23H16ClNO3 389.80 Not reported Chloro substituent enhances electrophilicity; may improve binding affinity
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)ethylthio)benzo[d]oxazol-6-yl)benzamide Methoxy, piperazine, thioether C29H29N5O3S 535.64 210.4–210.8 Piperazine moiety improves solubility; thioether linker enhances flexibility
N-[2-(Ethyl(2-methylphenyl)amino)ethyl]-2-[[(5-methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxamide Isoxazole, thioether, pyridine C23H27N5O2S 445.56 Not reported Hybrid structure with heterocyclic diversity; antiviral/anticancer potential

Key Research Findings and Trends

Substituent Effects: Methoxy groups enhance electron-donating capacity, stabilizing charge-transfer complexes in chromenone derivatives.

Therapeutic Potential: Benzamide-chromenone hybrids are under investigation for dual kinase/enzyme inhibition, leveraging both scaffolds’ pharmacophoric features .

Challenges: Limited solubility of aryl-substituted benzamides necessitates prodrug strategies or formulation advancements .

Biological Activity

2-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromone derivatives. Chromones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO4C_{24}H_{19}NO_4 with a molecular weight of 385.4 g/mol. The compound features a benzamide moiety linked to a chromen-4-one structure, which is further substituted with methoxy and methyl groups. This structural complexity contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antioxidant Activity : Chromone derivatives often exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance the electron-donating ability, which contributes to scavenging free radicals.
  • Cytotoxic Effects : Preliminary in vitro studies indicate that this compound demonstrates cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating potent activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation, making it a candidate for further drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantEffective in scavenging DPPH radicals and reducing agents
CytotoxicityIC50 values of 22.09 µg/mL (A549), 6.40 µg/mL (MCF-7)
Enzyme InhibitionPotential inhibitor of cancer-related enzymes

Case Study: Cytotoxicity Assay

A study investigated the cytotoxic effects of related chromone derivatives on A549 and MCF-7 cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in tumor growth. The results suggest favorable interactions with key pharmacological targets, indicating a mechanism by which this compound may exert its anticancer effects .

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